Cas no 1807223-46-6 (Methyl 2-aminomethyl-4-cyano-5-mercaptophenylacetate)

Methyl 2-aminomethyl-4-cyano-5-mercaptophenylacetate 化学的及び物理的性質
名前と識別子
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- Methyl 2-aminomethyl-4-cyano-5-mercaptophenylacetate
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- インチ: 1S/C11H12N2O2S/c1-15-11(14)4-7-3-10(16)9(6-13)2-8(7)5-12/h2-3,16H,4-5,12H2,1H3
- InChIKey: QWDHXQSPWRLRBX-UHFFFAOYSA-N
- ほほえんだ: SC1C(C#N)=CC(CN)=C(C=1)CC(=O)OC
計算された属性
- せいみつぶんしりょう: 236.06194880 g/mol
- どういたいしつりょう: 236.06194880 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 236.29
- トポロジー分子極性表面積: 77.1
- 疎水性パラメータ計算基準値(XlogP): 0.4
Methyl 2-aminomethyl-4-cyano-5-mercaptophenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015030673-500mg |
Methyl 2-aminomethyl-4-cyano-5-mercaptophenylacetate |
1807223-46-6 | 97% | 500mg |
782.40 USD | 2021-06-17 | |
Alichem | A015030673-1g |
Methyl 2-aminomethyl-4-cyano-5-mercaptophenylacetate |
1807223-46-6 | 97% | 1g |
1,534.70 USD | 2021-06-17 | |
Alichem | A015030673-250mg |
Methyl 2-aminomethyl-4-cyano-5-mercaptophenylacetate |
1807223-46-6 | 97% | 250mg |
475.20 USD | 2021-06-17 |
Methyl 2-aminomethyl-4-cyano-5-mercaptophenylacetate 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Methyl 2-aminomethyl-4-cyano-5-mercaptophenylacetateに関する追加情報
Recent Advances in the Study of Methyl 2-aminomethyl-4-cyano-5-mercaptophenylacetate (CAS: 1807223-46-6)
The compound Methyl 2-aminomethyl-4-cyano-5-mercaptophenylacetate (CAS: 1807223-46-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a cyano group, a mercapto group, and an ester moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a scaffold for drug development.
One of the key areas of research has been the optimization of synthetic routes for Methyl 2-aminomethyl-4-cyano-5-mercaptophenylacetate. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient and scalable synthesis method, achieving high yields and purity. The researchers utilized a multi-step approach involving the protection of the amino group, followed by cyanation and esterification, culminating in the final product. This advancement is critical for enabling further pharmacological evaluations and large-scale production.
In terms of biological activity, Methyl 2-aminomethyl-4-cyano-5-mercaptophenylacetate has been investigated for its inhibitory effects on specific enzymes implicated in inflammatory and oncogenic pathways. Preliminary in vitro studies have shown that the compound exhibits potent activity against certain kinases, with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound for the development of kinase inhibitors, which are highly sought after in cancer therapy.
Moreover, recent computational studies have explored the binding interactions of Methyl 2-aminomethyl-4-cyano-5-mercaptophenylacetate with target proteins. Molecular docking simulations revealed that the compound's unique structure allows for favorable interactions with the active sites of several disease-relevant proteins. These insights are invaluable for structure-activity relationship (SAR) studies and the design of derivatives with enhanced potency and selectivity.
Another noteworthy development is the exploration of Methyl 2-aminomethyl-4-cyano-5-mercaptophenylacetate as a building block for the synthesis of more complex molecules. Researchers have successfully incorporated this compound into larger scaffolds, creating hybrid molecules with combined pharmacological properties. For instance, a recent study reported the synthesis of a series of conjugates featuring Methyl 2-aminomethyl-4-cyano-5-mercaptophenylacetate and known pharmacophores, resulting in compounds with dual inhibitory activity.
Despite these promising advancements, challenges remain in the development of Methyl 2-aminomethyl-4-cyano-5-mercaptophenylacetate-based therapeutics. Issues such as metabolic stability, bioavailability, and potential toxicity need to be addressed through further preclinical studies. However, the compound's versatility and demonstrated biological activity make it a compelling candidate for continued investigation.
In conclusion, Methyl 2-aminomethyl-4-cyano-5-mercaptophenylacetate (CAS: 1807223-46-6) represents a valuable molecule in the realm of chemical biology and drug discovery. Recent studies have highlighted its synthetic accessibility, biological potency, and potential for structural diversification. As research progresses, this compound may pave the way for novel therapeutic agents targeting a range of diseases.
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